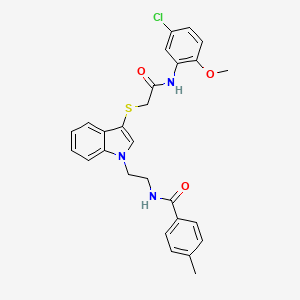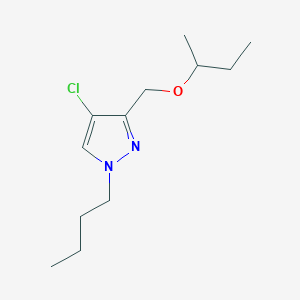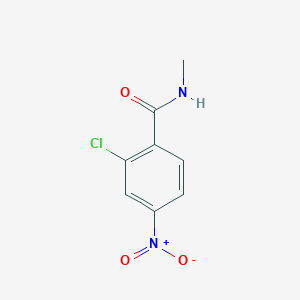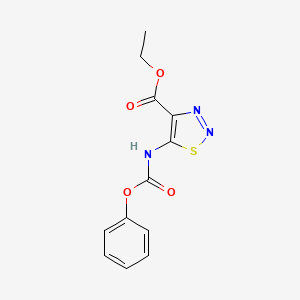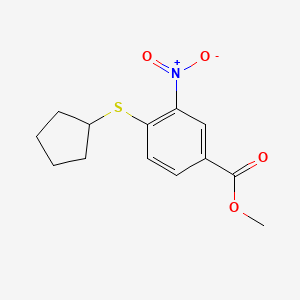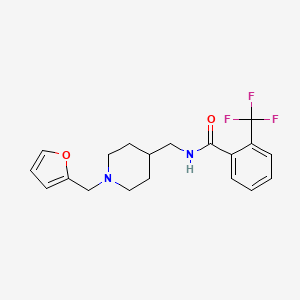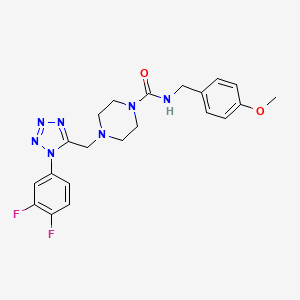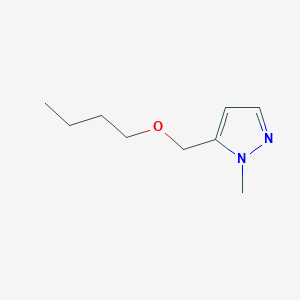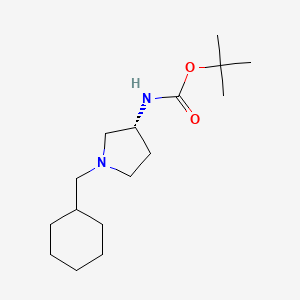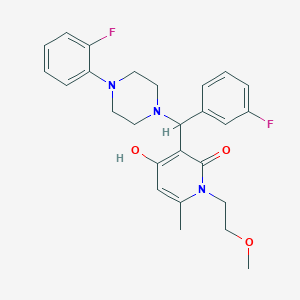
3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a structurally complex molecule that appears to be related to a class of compounds known for their interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds are of significant interest due to their potential therapeutic applications in the treatment of disorders such as depression, cocaine abuse, and other neuropsychiatric conditions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of analogues related to GBR 12909 and GBR 12935, which are known for their DAT binding properties, have been synthesized by incorporating bridged piperazines to impart structural rigidity . Another study reports the synthesis of derivatives with various substituents on the phenylpropyl side chain, which affect the affinity for DAT and SERT . Additionally, optically pure phenyl- and non-phenyl-substituted piperazines have been synthesized for their binding affinity for DAT, indicating the importance of stereochemistry in the activity of these compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a tert-butyl piperazine carboxylate derivative has been reported, revealing the conformation of the piperazine ring and the dihedral angles between various rings in the molecule . Similarly, the crystal structure and Hirshfeld surface analysis of a hydrochloride salt of a piperazinyl-quinolinone derivative have been described, providing insights into the molecular interactions and geometry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the synthesis of a tert-butyl piperazine carboxylate derivative . The choice of substituents and the stereochemistry of the intermediates are crucial for the final compound's affinity for DAT and SERT, as evidenced by the synthesis of various analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural features, such as the presence of fluorine atoms, methoxy groups, and the rigidity of the piperazine ring. These properties are critical for their interaction with biological targets. For instance, the presence of fluorine atoms is known to enhance the binding affinity for DAT . The methoxy groups and the stereochemistry of the hydroxyl substituents also play a role in determining the selectivity for DAT over SERT . The crystallographic studies provide additional information on the solid-state properties, such as hydrogen bonding and pi-pi stacking interactions, which can affect the compound's solubility and stability .
科学的研究の応用
Neuroreceptor Affinity
Compounds structurally related to the query have been investigated for their affinity towards neuroreceptors. For example, derivatives of piperazine and pyridinone, similar in structure to the query compound, have been evaluated for their potential as serotonin 5-HT(1A) receptor antagonists, showing promise for neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).
Bioactive Mannich Bases
Mannich bases incorporating piperazine structures have been synthesized and assessed for their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Such studies reveal the potential of these compounds in drug development for targeting various diseases (Gul et al., 2019).
Cytotoxicity and Anticancer Properties
Research into polyfunctionalized piperidone oxime ethers, which share functional group similarities with the query compound, has explored their cytotoxicity against cancer cell lines, offering insights into the development of new anticancer agents (Parthiban et al., 2011).
Crystal Structure Analysis
Investigations into the crystal structures of compounds with piperazine components help in understanding the molecular interactions and potential pharmaceutical applications of these molecules. Such studies provide valuable information for the design and synthesis of novel therapeutic agents (Ullah & Altaf, 2014).
特性
IUPAC Name |
3-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N3O3/c1-18-16-23(32)24(26(33)31(18)14-15-34-2)25(19-6-5-7-20(27)17-19)30-12-10-29(11-13-30)22-9-4-3-8-21(22)28/h3-9,16-17,25,32H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIVUBNRMWJQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
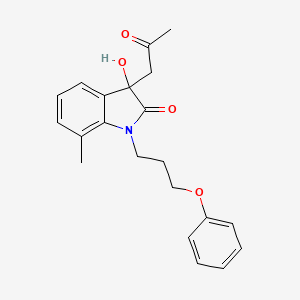
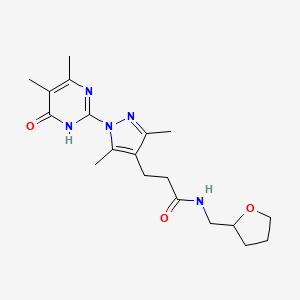
![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)
